4-Butylpyridine

Description

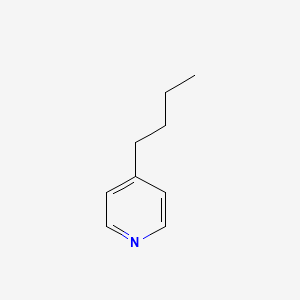

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-butylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-2-3-4-9-5-7-10-8-6-9/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWMDPZVQAMQFOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60201511 | |

| Record name | 4-Butylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5335-75-1 | |

| Record name | 4-Butylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005335751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Butylpyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Butylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BUTYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84YCH4G36W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Butylpyridine Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of two key isomers of 4-butylpyridine: 4-n-butylpyridine and 4-tert-butylpyridine. The distinct structural differences between the straight-chain n-butyl group and the branched tert-butyl group at the C-4 position of the pyridine ring impart unique characteristics to each molecule, influencing their physical constants, spectroscopic signatures, and chemical reactivity. This document aims to be a valuable resource for professionals in research and development by presenting detailed data in a structured format, outlining relevant experimental methodologies, and illustrating key concepts through diagrams.

General and Safety Information

Both 4-n-butylpyridine and 4-tert-butylpyridine are derivatives of pyridine, a basic heterocyclic aromatic organic compound. As such, they are generally stable but should be handled with appropriate laboratory precautions.[1] They are considered irritants, particularly to the skin and eyes.[2] Proper personal protective equipment, including gloves and safety glasses, should be worn when handling these compounds.[2]

Physical Properties

The physical properties of 4-n-butylpyridine and 4-tert-butylpyridine are summarized in the tables below for easy comparison. These properties are crucial for understanding the behavior of these compounds in various experimental and industrial settings.

Table 1: Physical Properties of 4-n-Butylpyridine

| Property | Value |

| CAS Number | 5335-75-1 |

| Molecular Formula | C₉H₁₃N |

| Molecular Weight | 135.21 g/mol |

| Boiling Point | 207 °C at 760 mmHg |

| Melting Point | 31.33 °C (estimate) |

| Density | 0.91 g/cm³ |

| Refractive Index | 1.493 |

| Flash Point | 81.7 °C |

Table 2: Physical Properties of 4-tert-Butylpyridine

| Property | Value |

| CAS Number | 3978-81-2 |

| Molecular Formula | C₉H₁₃N |

| Molecular Weight | 135.21 g/mol |

| Boiling Point | 196-197 °C |

| Melting Point | -40 °C |

| Density | 0.923 g/mL at 25 °C |

| Refractive Index | n20/D 1.495 |

| Flash Point | 67 °C (closed cup) |

Chemical Properties

The chemical behavior of 4-alkylpyridines is largely dictated by the pyridine ring, which is an electron-deficient aromatic system, and the nature of the alkyl substituent.

Basicity

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, rendering the molecule basic. The basicity, quantified by the pKa of the conjugate acid (pyridinium ion), is influenced by the electronic effects of the substituent at the 4-position.

-

4-tert-Butylpyridine: The pKa of the conjugate acid of 4-tert-butylpyridine is approximately 5.99.[1][3]

Reactivity

Pyridine and its derivatives are generally stable and relatively unreactive towards electrophilic attack on the ring carbons due to the electron-withdrawing nature of the nitrogen atom.[4] However, they readily react with electrophiles at the nitrogen atom.[5]

-

N-Alkylation and N-Oxidation: Like other tertiary amines, the nitrogen atom in 4-butylpyridines can be readily alkylated by alkyl halides to form quaternary pyridinium salts.[5] Oxidation, typically with peracids, results in the formation of the corresponding N-oxide.[5]

-

Electrophilic Aromatic Substitution: When electrophilic substitution on the ring does occur, it is generally sluggish and proceeds at the 3-position (meta to the nitrogen), which is the most electron-rich carbon.[5]

-

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, primarily at the 2- and 4-positions.

-

Reactivity of the Alkyl Group: The alkyl group itself can undergo reactions. For instance, 4-alkylpyridines can be functionalized at the benzylic-like position of the alkyl chain.[6]

-

Applications of 4-tert-Butylpyridine: This isomer is utilized as an alkaline catalyst in organic reactions such as esterification and amidation.[7] It also serves as a protective group in pharmaceutical synthesis.[7] Furthermore, it is a common additive in electrolytes for dye-sensitized solar cells and in the hole transport layer of perovskite solar cells.[8]

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound isomers.

4-n-Butylpyridine

-

Mass Spectrometry: The mass spectrum of 4-n-butylpyridine is available and can be used for its identification.[9]

4-tert-Butylpyridine

-

¹H NMR (90 MHz, CDCl₃): Chemical shifts (ppm) are observed at approximately 8.50 (d), 7.26 (d), and 1.30 (s).[4]

-

¹³C NMR (CDCl₃): Chemical shifts (ppm) are approximately 159.76, 149.67, 120.64, 34.54, and 30.46.[10]

-

Infrared (IR) Spectrum: An IR spectrum is available for 4-tert-butylpyridine, which can be used to identify its functional groups.[11]

-

Mass Spectrometry (GC-MS): The mass spectrum of 4-tert-butylpyridine is well-documented and aids in its structural elucidation.[12]

Experimental Protocols

The following sections outline general methodologies for determining the key physical properties and acquiring spectroscopic data for liquid samples like the 4-butylpyridines.

Determination of Boiling Point

A common method for determining the boiling point of a small liquid sample involves using a Thiele tube or a similar heating apparatus.

Caption: Workflow for Boiling Point Determination.

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume.

Caption: Procedure for Density Measurement.

Spectroscopic Analysis Workflow

A general workflow for the spectroscopic characterization of a liquid sample is outlined below.

References

- 1. downloads.ossila.com [downloads.ossila.com]

- 2. fishersci.com [fishersci.com]

- 3. Pyridine: Synthesis, reactions and medicinal uses | PPTX [slideshare.net]

- 4. researchgate.net [researchgate.net]

- 5. Pyridine - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ossila.com [ossila.com]

- 9. 4-Butyl pyridine [webbook.nist.gov]

- 10. 4-TERT-BUTYLPYRIDINE(3978-81-2) 13C NMR spectrum [chemicalbook.com]

- 11. 4-TERT-BUTYLPYRIDINE(3978-81-2) IR Spectrum [chemicalbook.com]

- 12. 4-tert-Butylpyridine | C9H13N | CID 19878 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Butylpyridine: A Technical Guide

An In-depth Analysis of NMR, IR, and UV-Vis Spectroscopic Data for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for 4-butylpyridine, with a primary focus on its structural isomer, 4-tert-butylpyridine, for which a greater depth of spectral data is publicly available. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis, drug development, and materials science by presenting key spectroscopic data in a clear and accessible format, alongside detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule. The following tables summarize the ¹H and ¹³C NMR spectroscopic data for 4-tert-butylpyridine.

¹H NMR Spectroscopic Data of 4-tert-Butylpyridine

The ¹H NMR spectrum of 4-tert-butylpyridine is characterized by signals corresponding to the aromatic protons of the pyridine ring and the aliphatic protons of the tert-butyl group.

| Assignment | Chemical Shift (δ) [ppm] | Multiplicity |

| H-2, H-6 | 8.502 | Doublet |

| H-3, H-5 | 7.256 | Doublet |

| -C(CH₃)₃ | 1.302 | Singlet |

Solvent: CDCl₃, Reference: TMS (0 ppm)[1]

¹³C NMR Spectroscopic Data of 4-tert-Butylpyridine

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

| Assignment | Chemical Shift (δ) [ppm] |

| C-4 | 159.76 |

| C-2, C-6 | 149.67 |

| C-3, C-5 | 120.64 |

| -C (CH₃)₃ | 34.54 |

| -C(C H₃)₃ | 30.46 |

Solvent: CDCl₃, Reference: TMS (0 ppm)[2]

Infrared (IR) Spectroscopy

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=C and C=N stretching (aromatic ring): ~1400-1600 cm⁻¹

-

C-H bending: ~1000-1300 cm⁻¹

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The UV-Vis spectrum of 4-tert-butylpyridine, when measured under acidic conditions, shows characteristic absorption maxima.[4] The specific λmax values can be found by consulting spectral databases.[3] For the parent compound, pyridine, absorption maxima are observed at 202 nm and 254 nm.

Experimental Protocols

The following sections detail the generalized experimental procedures for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

A sufficient amount of the this compound sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), to achieve an appropriate concentration for analysis.

-

The solution is then transferred to an NMR tube.

Data Acquisition (¹H NMR):

-

The NMR tube containing the sample is placed in the spectrometer.

-

The magnetic field is locked and shimmed to ensure homogeneity.

-

A standard one-pulse sequence is typically used for ¹H NMR acquisition.[5]

-

A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.[6]

Data Acquisition (¹³C NMR):

-

Following ¹H NMR, the spectrometer is tuned to the ¹³C frequency.

-

A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance signal intensity.[7]

-

A longer acquisition time or a higher number of scans is often necessary for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[7][8]

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to obtain the spectrum.

-

The spectrum is then phased and baseline corrected.

-

Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm, or to the residual solvent peak.[7]

Infrared (IR) Spectroscopy

Sample Preparation (Liquid Film):

-

As this compound is a liquid at room temperature, a neat spectrum can be obtained by placing a small drop of the sample between two salt plates (e.g., KBr or NaCl).[9][10]

-

The plates are pressed together to form a thin liquid film.

Data Acquisition:

-

A background spectrum of the clean, empty salt plates is first recorded.

-

The sample holder with the prepared liquid film is then placed in the FTIR spectrometer.

-

The infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.[11]

-

Multiple scans are averaged to improve the signal-to-noise ratio.[11]

Data Processing:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

The resulting transmittance or absorbance spectrum is then analyzed for characteristic absorption bands.

UV-Vis Spectroscopy

Sample Preparation:

-

A stock solution of the this compound sample is prepared by dissolving a known mass of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or a buffered aqueous solution).

-

A series of dilutions are made to obtain a concentration that results in an absorbance reading within the optimal range of the instrument (typically 0.1-1.0).

-

A blank solution containing only the solvent is also prepared.[12][13]

Data Acquisition:

-

The spectrophotometer is turned on and allowed to warm up to stabilize the lamp source.[13]

-

A baseline correction is performed using the blank solution in a quartz cuvette.[14]

-

The cuvette is then rinsed and filled with the sample solution.

-

The UV-Vis spectrum is recorded over a specified wavelength range (e.g., 200-400 nm).[13]

Data Processing:

-

The absorbance spectrum is plotted, and the wavelengths of maximum absorbance (λmax) are identified.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the key stages of spectroscopic analysis, from sample preparation to data interpretation.

References

- 1. 4-TERT-BUTYLPYRIDINE(3978-81-2) 1H NMR [m.chemicalbook.com]

- 2. 4-TERT-BUTYLPYRIDINE(3978-81-2) 13C NMR spectrum [chemicalbook.com]

- 3. 4-tert-Butylpyridine | C9H13N | CID 19878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. sites.bu.edu [sites.bu.edu]

- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 7. benchchem.com [benchchem.com]

- 8. epfl.ch [epfl.ch]

- 9. eng.uc.edu [eng.uc.edu]

- 10. jascoinc.com [jascoinc.com]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. ossila.com [ossila.com]

- 13. m.youtube.com [m.youtube.com]

- 14. engineering.purdue.edu [engineering.purdue.edu]

An In-depth Technical Guide to 4-Butylpyridine (CAS: 3978-81-2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Butylpyridine, also known as 4-tert-Butylpyridine (TBP), a versatile heterocyclic compound widely utilized in materials science and organic synthesis. This document consolidates its physicochemical properties, spectroscopic data, safety and handling protocols, and key applications, with a focus on data relevant to research and development.

Physicochemical and Spectroscopic Properties

4-tert-Butylpyridine is a colorless to light yellow liquid at room temperature.[1] Its core structure consists of a pyridine ring substituted at the 4-position with a tert-butyl group.[2] This substitution pattern imparts specific steric and electronic properties that are key to its function in various applications. The compound is practically insoluble in water but soluble in common organic solvents like ethanol and ether.[2][3]

Key Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 3978-81-2 | [4][5] |

| Molecular Formula | C₉H₁₃N | [4][5] |

| Molecular Weight | 135.21 g/mol | [4][5][6] |

| Appearance | Colorless to pale yellow clear liquid | [2][7] |

| Boiling Point | 196-197 °C (at 760 mmHg) | [4][5][7] |

| Melting Point | -40 °C | [3][8] |

| Density | 0.923 g/mL at 25 °C | [4][5][7] |

| Refractive Index (n20/D) | 1.495 | [4][5] |

| Flash Point | 67 °C (152.6 °F) - Closed Cup | [4][9] |

| Vapor Pressure | 0.972 mmHg | [6][10] |

| pKa | 5.99 | [11] |

| Water Solubility | 422 mg/L | [11] |

Spectroscopic Data Summary

Spectroscopic data is critical for the identification and quality control of this compound. The characteristic spectral data are provided below.

| Spectrum Type | Key Peaks / Shifts (Solvent: CDCl₃) | Source(s) |

| ¹H NMR | δ 8.50 (d, 2H, Ar-H), 7.26 (d, 2H, Ar-H), 1.30 (s, 9H, -C(CH₃)₃) | [12][13] |

| ¹³C NMR | δ 159.7, 149.6, 120.6, 34.5, 30.4 | [4][5] |

| Infrared (IR) | Data available as liquid film spectrum | [4][9] |

| Mass Spec (MS) | Data available | [3] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to minimize risk.[13] It is a combustible liquid and vapor.[12]

Hazard Classifications:

Recommended Handling Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[8] Facilities should be equipped with an eyewash station and a safety shower.[12]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[12] Keep containers tightly closed and store under an inert atmosphere as the material can be air-sensitive.[14]

Core Applications in Research and Development

This compound's unique properties make it a valuable compound in several high-technology fields and in organic synthesis.

-

Solar Cells: It is widely used as an additive in the electrolyte of dye-sensitized solar cells (DSSCs) and in the hole-transport layer (HTL) for perovskite solar cells (PSCs).[4][7][14] In these applications, it functions to suppress charge recombination at the semiconductor surface, which enhances the open-circuit voltage and improves the overall power conversion efficiency and stability of the device.[1][7]

-

Organic Synthesis: It serves as a non-nucleophilic, sterically hindered alkaline catalyst in a variety of organic reactions, such as esterifications and amidations, where it can accelerate reaction rates and improve yields.[8]

-

Protective Group Chemistry: In the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs), it can be used as a protective group to selectively shield reactive sites, preventing unwanted side reactions and ensuring the purity of the final product.[8][15]

Experimental Protocols and Workflows

Detailed and reproducible protocols are essential for scientific research. Below is a representative synthesis protocol and a quality control workflow.

Representative Synthesis of this compound

One common laboratory-scale synthesis involves the alkylation of a pyridine derivative. The following protocol is a representative example based on known chemical transformations.

Reaction: Alkylation of pyridine with tert-butyllithium.

Materials:

-

Pyridine

-

tert-Butyllithium (in pentane or heptane)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard glassware for anhydrous reactions (oven-dried)

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet.

-

Reaction Mixture: Charge the flask with a solution of pyridine in anhydrous diethyl ether and cool the mixture to -78 °C using a dry ice/acetone bath.

-

Addition of Alkylating Agent: Slowly add a solution of tert-butyllithium to the stirred pyridine solution via the dropping funnel over 30-60 minutes, maintaining the temperature at -78 °C.

-

Reaction Time: Allow the reaction mixture to stir at -78 °C for an additional 2-3 hours.

-

Quenching: Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution while the flask is still in the cold bath.

-

Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with diethyl ether.

-

Drying and Filtration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by vacuum distillation to yield pure 4-tert-Butylpyridine.

Visualization of Key Workflows

The following diagrams, generated using the DOT language, illustrate logical workflows for the synthesis and quality control of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Caption: Standard quality control (QC) workflow for this compound analysis.

References

- 1. 4-tert-Butylpyridine: Applications in ssDSSC Interface Tuning and PSC Efficiency/Stability_Chemicalbook [chemicalbook.com]

- 2. 4-TERT-BUTYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. 4-TERT-BUTYLPYRIDINE(3978-81-2) 13C NMR spectrum [chemicalbook.com]

- 5. 4-tert-Butylpyridine | C9H13N | CID 19878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. nbinno.com [nbinno.com]

- 9. 4-TERT-BUTYLPYRIDINE(3978-81-2) IR Spectrum [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 4-TERT-BUTYLPYRIDINE(3978-81-2) 1H NMR spectrum [chemicalbook.com]

- 13. ossila.com [ossila.com]

- 14. 4-TERT-BUTYLPYRIDINE | 3978-81-2 [chemicalbook.com]

- 15. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Theoretical Studies of 4-Alkylpyridine Molecular Structures

This technical guide provides a detailed overview of the theoretical approaches used to elucidate the molecular structure of 4-tert-butylpyridine. It is intended for researchers, scientists, and professionals in drug development who are interested in the application of computational chemistry to understand the geometric and vibrational properties of pyridine derivatives.

Introduction

Computational chemistry provides powerful tools for investigating molecular structures and properties at the atomic level. For molecules like 4-tert-butylpyridine, theoretical calculations are instrumental in determining optimized geometries, vibrational frequencies, and other electronic properties that are crucial for understanding its chemical behavior and potential applications. Methods such as Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) calculations are commonly employed for these purposes.[1]

Computational Methodologies

The primary methods for the theoretical study of 4-tert-butylpyridine's molecular structure involve geometry optimization and vibrational frequency calculations. These are typically performed using quantum chemical software packages.

Experimental Protocols:

-

Geometry Optimization: The initial step in most computational studies is to find the equilibrium geometry of the molecule, which corresponds to the minimum energy structure on the potential energy surface. For 4-tert-butylpyridine, this has been achieved using both Hartree-Fock and Density Functional Theory (DFT) methods, with various basis sets.[1] A commonly used basis set for such calculations is 6-31G(d).[1] The process involves iteratively adjusting the atomic coordinates to minimize the calculated energy of the system.

-

Vibrational Frequency Analysis: Following a successful geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[1] These calculations involve computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix).

A study on 4-tert-butylpyridine (4-tbpy) utilized Hartree-Fock and DFT methods (specifically B3LYP and BLYP functionals) with a 6-31G(d) basis set to calculate the molecular geometry and vibrational frequencies in the ground state.[1] The results indicated that the B3LYP functional provided the best agreement with experimental values for bond lengths, while the BLYP functional was more accurate for bond angles.[1] For vibrational frequencies, the B3LYP method was found to be superior to both scaled Hartree-Fock and BLYP methods.[1]

Molecular Geometry

The geometry of 4-tert-butylpyridine has been optimized using various levels of theory. The tables below summarize the calculated bond lengths and bond angles from a representative study.

Table 1: Selected Optimized Bond Lengths of 4-tert-butylpyridine

| Bond | B3LYP/6-31G(d) (Å) | BLYP/6-31G(d) (Å) | HF/6-31G(d) (Å) |

| N1-C2 | 1.341 | 1.353 | 1.325 |

| C2-C3 | 1.393 | 1.403 | 1.383 |

| C3-C4 | 1.393 | 1.403 | 1.383 |

| C4-C5 | 1.393 | 1.403 | 1.383 |

| C5-C6 | 1.393 | 1.403 | 1.383 |

| C6-N1 | 1.341 | 1.353 | 1.325 |

| C4-C7 (to t-butyl) | 1.542 | 1.559 | 1.531 |

Data derived from studies on 4-tert-butylpyridine.[1]

Table 2: Selected Optimized Bond Angles of 4-tert-butylpyridine

| Angle | B3LYP/6-31G(d) (°) | BLYP/6-31G(d) (°) | HF/6-31G(d) (°) |

| C6-N1-C2 | 117.2 | 116.8 | 117.5 |

| N1-C2-C3 | 123.7 | 124.1 | 123.5 |

| C2-C3-C4 | 119.2 | 118.9 | 119.2 |

| C3-C4-C5 | 117.1 | 117.2 | 117.1 |

| C4-C5-C6 | 119.2 | 118.9 | 119.2 |

| C5-C6-N1 | 123.7 | 124.1 | 123.5 |

| C3-C4-C7 | 121.5 | 121.4 | 121.5 |

Data derived from studies on 4-tert-butylpyridine.[1]

Vibrational Analysis

The vibrational spectra of 4-tert-butylpyridine have been calculated and compared with experimental data. The calculated frequencies are often scaled to correct for anharmonicity and other systematic errors inherent in the computational methods.

Table 3: Selected Calculated Vibrational Frequencies for 4-tert-butylpyridine (B3LYP/6-31G(d))

| Mode Description | Calculated Frequency (cm⁻¹) |

| Pyridine ring stretching | ~1600 - 1400 |

| C-H in-plane bending | ~1300 - 1000 |

| C-H out-of-plane bending | ~950 - 800 |

| t-butyl group C-H stretching | ~3000 - 2900 |

| t-butyl group bending/rocking | ~1400 - 1200 |

Frequencies are approximate ranges derived from typical pyridine and tert-butyl group vibrations and supported by computational studies.[1]

Conclusion

References

Quantum Chemical Analysis of 4-Butylpyridine: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals December 26, 2025

Disclaimer: This technical guide focuses on the quantum chemical calculations of 4-tert-butylpyridine . While the initial topic specified 4-butylpyridine, a comprehensive literature review revealed a scarcity of detailed computational studies for the n-butyl isomer. In contrast, the tert-butyl isomer is extensively studied and provides a robust dataset for analysis. Given the structural similarity, 4-tert-butylpyridine serves as a valuable and relevant analogue for understanding the electronic and structural properties of mono-butyl substituted pyridines.

Introduction

This compound and its isomers are heterocyclic aromatic compounds with applications in materials science and as additives in dye-sensitized solar cells.[1] Understanding the molecular structure, electronic properties, and vibrational behavior of these molecules is crucial for optimizing their function and for the rational design of new derivatives. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful, non-experimental route to elucidate these properties with high accuracy.[2]

This guide details the theoretical framework and computational protocols for the quantum chemical analysis of 4-tert-butylpyridine (4-tbpy). It covers the determination of the optimized molecular geometry, analysis of frontier molecular orbitals (HOMO-LUMO), vibrational frequency calculations, and the mapping of the molecular electrostatic potential (MEP).

Computational Methodologies

The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical method and basis set.[2] The protocols outlined below are based on established methods reported in the scientific literature for 4-tert-butylpyridine and similar molecules.

Software and Theoretical Models

Calculations are typically performed using software packages such as Gaussian, Q-Chem, or similar platforms.[3] The primary theoretical models employed are Density Functional Theory (DFT) and ab initio Hartree-Fock (HF). DFT, particularly with the B3LYP hybrid functional, has been shown to provide results in excellent agreement with experimental data for molecular geometry and vibrational spectra.

Experimental Protocol: Ground State Optimization and Property Calculation

A typical computational workflow for analyzing 4-tert-butylpyridine is as follows:

-

Structure Input: The initial 3D structure of 4-tert-butylpyridine is constructed using molecular modeling software.

-

Geometry Optimization: The molecule's geometry is optimized to find the lowest energy conformation. This is a critical step, as all subsequent properties must be calculated at a stationary point on the potential energy surface. The B3LYP functional combined with a Pople-style basis set, such as 6-31G(d), is a common and reliable choice for this task.

-

Frequency Calculation: Following optimization, a vibrational frequency analysis is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[4]

-

Electronic Property Calculation: Single-point energy calculations are then carried out on the optimized geometry to determine electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and to generate the Molecular Electrostatic Potential (MEP) map.

Results and Discussion

Molecular Geometry

Quantum chemical calculations provide optimized geometric parameters (bond lengths and angles). Studies using the B3LYP functional have shown excellent agreement with experimental values for 4-tert-butylpyridine. The optimized geometry confirms the planarity of the pyridine ring and the tetrahedral arrangement of the tert-butyl group.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO are the frontier orbitals that play a crucial role in chemical reactivity. The HOMO energy is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity.[5] A smaller gap suggests higher reactivity.[6]

The HOMO-LUMO analysis is fundamental in drug design, where the electronic properties of a molecule can predict its interactions with biological targets.

Table 1: Computational Parameters and Frontier Orbital Energies for 4-tert-Butylpyridine

| Parameter | Method/Functional | Basis Set | Value |

|---|---|---|---|

| Computational Method | DFT / B3LYP | 6-31G(d) | - |

| HOMO Energy | - | - | -5.9 eV[1] |

| LUMO Energy | - | - | -2.4 eV[1] |

| HOMO-LUMO Gap (ΔE) | - | - | 3.5 eV |

Note: Values are derived from literature and may vary slightly based on the specific computational model.

Vibrational Analysis

Vibrational analysis predicts the frequencies of molecular vibrations, which correspond to the peaks observed in IR and Raman spectra. Comparing calculated frequencies with experimental data is a standard method for validating the computational model.[7] For 4-tert-butylpyridine, calculations using the B3LYP method have shown that it is superior to scaled Hartree-Fock for molecular vibrational problems.

Table 2: Selected Calculated Vibrational Frequencies for 4-tert-Butylpyridine

| Vibrational Mode | Functional | Basis Set | Calculated Frequency (cm⁻¹) |

|---|---|---|---|

| C-H stretch (aromatic) | B3LYP | 6-31G(d) | ~3050 - 3100 |

| C-H stretch (aliphatic) | B3LYP | 6-31G(d) | ~2900 - 3000 |

| C=N stretch (ring) | B3LYP | 6-31G(d) | ~1600 |

| C-C stretch (ring) | B3LYP | 6-31G(d) | ~1400 - 1580 |

Note: These are representative frequency ranges. Detailed assignments can be found in the cited literature.

Molecular Electrostatic Potential (MESP)

The MESP is a 3D map of the electronic density of a molecule, which is invaluable for predicting its reactive behavior. It visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 4-tert-butylpyridine, the MESP map would show a region of negative potential (typically colored red) around the nitrogen atom due to its lone pair of electrons, making it a site for electrophilic attack. Conversely, positive potential regions (blue) would be located around the hydrogen atoms. The MESP is a versatile indicator for electronic substituent effects.[8]

Conclusion

Quantum chemical calculations provide a detailed and accurate picture of the structural and electronic properties of 4-tert-butylpyridine. Methods based on Density Functional Theory, particularly with the B3LYP functional, yield results that are in strong agreement with experimental data for geometry and vibrational frequencies. Analysis of the frontier molecular orbitals and the molecular electrostatic potential offers critical insights into the molecule's reactivity, stability, and potential interaction sites. These computational techniques are indispensable tools in modern chemical research and drug development, enabling the in silico screening and design of novel molecules with desired properties.

References

- 1. ossila.com [ossila.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Q-Chem 4.4 Userâs Manual : Vibrational Analysis [manual.q-chem.com]

- 5. DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Molecular structure and vibrational analysis of 3-Ethylpyridine using ab initio HF and density functional theory (B3LYP) calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

The Coordination Chemistry of 4-tert-Butylpyridine: A Technical Guide for Researchers

An in-depth exploration of the synthesis, properties, and applications of 4-tert-butylpyridine in coordination chemistry, tailored for researchers, scientists, and drug development professionals.

Introduction

4-tert-Butylpyridine (4-tbp) is a substituted pyridine ligand that has garnered significant interest in coordination chemistry. Its unique combination of steric bulk and electronic properties, stemming from the tert-butyl group at the 4-position, allows for the fine-tuning of the chemical and physical characteristics of metal complexes. This guide provides a comprehensive overview of the coordination chemistry of 4-tbp, covering its synthesis, structural features, and diverse applications in catalysis, materials science, and its potential in medicinal chemistry.

Ligand Properties and Synthesis

The 4-tert-butyl group is an electron-donating group, which increases the basicity of the pyridine nitrogen compared to unsubstituted pyridine. This enhanced Lewis basicity generally leads to stronger metal-ligand bonds. Sterically, the bulky tert-butyl group can influence the coordination geometry around the metal center, prevent unwanted side reactions, and enhance the solubility of the resulting complexes in organic solvents.

4-tert-Butylpyridine is commercially available, but can also be synthesized through various organic methodologies. One common laboratory-scale synthesis involves the reaction of pyridine with tert-butyl lithium.

Coordination Complexes of 4-tert-Butylpyridine

4-tbp forms stable complexes with a wide range of transition metals and main group elements. The coordination number and geometry of these complexes are influenced by the metal ion, the counter-ion, and the stoichiometry of the reaction.

Structural and Spectroscopic Data

The coordination of 4-tbp to a metal center can be comprehensively characterized by various analytical techniques. Single-crystal X-ray diffraction provides precise information on bond lengths and angles, while spectroscopic methods such as NMR, IR, and UV-Vis spectroscopy offer insights into the electronic environment of the metal-ligand bond.

Table 1: Selected Crystallographic Data for 4-tert-Butylpyridine Complexes

| Complex | Metal Ion | Coordination Geometry | M-N Bond Length (Å) | Reference |

| (C₉H₁₄N)₂[CuCl₄] | Cu(II) | Distorted Tetrahedral | - | [1] |

| trans-[O₂(TBP)₄Tc]F₃CSO₃·H₂O | Tc(V) | Octahedral | 2.15(2) (avg.) | |

| [Rh(4-tbp)₃(CH₂Cl)Cl₂] | Rh(III) | Octahedral | - | [2] |

Note: M-N bond length for the Cu(II) complex is not explicitly stated in the provided abstract but the structure is detailed. Further research into the crystallographic data would be required for this specific value.

Table 2: Spectroscopic Data for 4-tert-Butylpyridine and its Complexes

| Species | Technique | Key Bands/Shifts | Reference |

| 4-tert-Butylpyridine | ¹H NMR (CDCl₃) | δ (ppm): 8.5 (d, 2H), 7.3 (d, 2H), 1.3 (s, 9H) | [3] |

| 4-tert-Butylpyridine | ¹³C NMR (CDCl₃) | δ (ppm): 162.5, 149.5, 120.5, 34.5, 30.5 | [4] |

| mer-[Rh(4-tbp)₃(CH₂Cl)Cl₂] | ¹³C NMR (D₈-THF, -30°C) | Multiple resonances for pyridine carbons | [2] |

| [CuL₂(4-tbp)₂] | IR (KBr) | Bands corresponding to coordinated 4-tbp |

Note: Specific IR band shifts upon coordination depend on the metal and other ligands present.

Experimental Protocols

General Synthesis of a First-Row Transition Metal Complex: [Co(4-tbp)₄Cl₂]

This protocol is a representative example for the synthesis of a 4-tbp complex with a first-row transition metal.

Materials:

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

4-tert-Butylpyridine (4-tbp)

-

Ethanol, absolute

-

Diethyl ether

Procedure:

-

Dissolve CoCl₂·6H₂O (1 mmol) in absolute ethanol (20 mL) in a round-bottom flask with magnetic stirring.

-

In a separate beaker, dissolve 4-tbp (4.2 mmol) in absolute ethanol (10 mL).

-

Slowly add the 4-tbp solution to the cobalt chloride solution with continuous stirring.

-

A colored precipitate should form upon addition.

-

Continue stirring the reaction mixture at room temperature for 2 hours to ensure complete reaction.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with two small portions of cold ethanol, followed by two portions of diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain the [Co(4-tbp)₄Cl₂] complex.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane).

-

Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer. Solid samples are typically prepared as KBr pellets. The spectra are recorded over a range of 4000-400 cm⁻¹.

-

UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer. Samples are dissolved in a suitable solvent (e.g., ethanol, dichloromethane) in a quartz cuvette.

-

Thermal Analysis: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are performed on a thermal analyzer. A small amount of the sample (5-10 mg) is heated in a crucible under a controlled atmosphere (e.g., nitrogen, air) at a constant heating rate (e.g., 10 °C/min).

Applications of 4-tert-Butylpyridine Coordination Chemistry

The unique properties of 4-tbp have led to its use in a variety of applications, from catalysis to materials science.

Catalysis

Metal complexes of 4-tbp and related pyridine derivatives are active catalysts for a range of organic transformations, including oxidation and coupling reactions. The steric bulk of the tert-butyl group can influence the selectivity of the catalytic reaction, while its electronic effect can modulate the reactivity of the metal center.

Below is a representative diagram of a catalytic cycle for a copper-catalyzed aerobic oxidation reaction, which can be facilitated by pyridine-type ligands.

Materials Science: Perovskite Solar Cells

4-tbp is a widely used additive in the hole-transporting layer (HTL) of perovskite solar cells (PSCs). Its primary roles are to improve the efficiency and stability of the device. The workflow for optimizing PSCs often involves the careful tuning of additives like 4-tbp.

Medicinal Chemistry and Drug Development

While direct applications of 4-tbp coordination complexes as therapeutic agents are not yet well-established, the broader class of metal-pyridine complexes has shown significant promise in medicinal chemistry.[5] These complexes have been investigated for their anticancer, antibacterial, and antifungal activities. The coordination of a pyridine-based ligand to a metal can enhance the biological activity of the organic molecule and can lead to novel mechanisms of action.

The development of new drugs often follows a structured pipeline, where the selection of appropriate ligands is a critical step.

The use of 4-tbp as a ligand in this context could offer advantages in terms of tuning the lipophilicity and steric profile of a metallodrug, potentially leading to improved cellular uptake and target specificity. This remains an area with significant potential for future research.

Conclusion

The coordination chemistry of 4-tert-butylpyridine is a rich and expanding field. The unique steric and electronic properties conferred by the tert-butyl group make it a valuable ligand for a wide array of applications. From enhancing the efficiency of solar cells to providing a platform for the development of novel catalysts, 4-tbp continues to be a versatile tool for chemists and material scientists. While its role in drug development is still in its infancy, the proven success of other pyridine-based metal complexes suggests that 4-tbp may hold significant untapped potential in medicinal inorganic chemistry. This guide has provided a foundational overview of the key aspects of 4-tbp coordination chemistry, offering a starting point for researchers interested in exploring this fascinating area.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. 4-TERT-BUTYLPYRIDINE(3978-81-2) 1H NMR [m.chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Synthesis, electrochemical characterization, and photophysical studies of structurally tuned aryl-substituted terpyridyl ruthenium(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 4-Butylpyridine in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the solubility of 4-butylpyridine in common organic solvents. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing a qualitative understanding of its solubility, based on the behavior of structurally similar compounds. Furthermore, it furnishes detailed experimental protocols for the quantitative determination of solubility, empowering researchers to ascertain precise values tailored to their specific laboratory conditions and applications.

Introduction to this compound

This compound, a derivative of pyridine with a butyl group at the fourth position, is a valuable building block in organic synthesis. Its physical and chemical properties, particularly its solubility, are critical parameters in various applications, including chemical reactions, purifications, and formulations. The presence of the nitrogen atom in the pyridine ring imparts polarity, while the butyl group introduces nonpolar characteristics. This dual nature governs its solubility across a spectrum of organic solvents. While specific quantitative data is scarce, it is generally understood that pyridine and its derivatives are soluble in a wide array of organic solvents.

Qualitative Solubility of this compound

Based on the principle of "like dissolves like" and qualitative information available for analogous pyridine derivatives, a predicted solubility profile for this compound is presented in Table 1. The butyl group enhances its affinity for nonpolar solvents, whereas the polar pyridine ring allows for interactions with more polar solvents. It is important to note that one source explicitly states that 4-tert-butylpyridine is "practically insoluble in water"[1].

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Toluene, Hexane, Diethyl Ether | Soluble to Highly Soluble | The nonpolar butyl group is expected to interact favorably with these nonpolar solvents, leading to good solubility. |

| Polar Aprotic | Acetone, Dichloromethane | Soluble | The overall molecular structure allows for favorable interactions with these solvents of intermediate polarity. |

| Polar Protic | Methanol, Ethanol | Moderately to Sparingly Soluble | The polar pyridine ring can engage in hydrogen bonding with protic solvents, but the nonpolar butyl chain may limit extensive solubility. |

This table is based on predicted solubility for a structurally similar compound, 4-(tert-Butyl)-2-phenylpyridine, and general principles of solubility.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, direct experimental measurement is necessary. The following are established methodologies that can be adapted for determining the solubility of this compound in various organic solvents.

Gravimetric Method

This classical and highly accurate method involves determining the mass of the solute that can dissolve in a given amount of solvent to form a saturated solution.

Materials:

-

This compound (high purity)

-

Organic solvent of interest

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Volumetric flasks

-

Syringe filters (e.g., 0.45 µm)

-

Oven or rotary evaporator

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed flask. The presence of undissolved solute is essential to ensure saturation.

-

Equilibration: Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sample Withdrawal and Filtration: Once equilibrium is established, cease agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to remove any solid particles.

-

Solvent Evaporation and Mass Determination: Transfer the filtered saturated solution to a pre-weighed container. Carefully evaporate the solvent using an oven set at a temperature below the boiling point of this compound or a rotary evaporator.

-

Calculation of Solubility: After complete removal of the solvent, cool the container in a desiccator and weigh it again. The difference in mass corresponds to the mass of dissolved this compound. The solubility can then be expressed in units such as g/100 mL or mol/L.

UV-Visible Spectrophotometry Method

This method is suitable if this compound exhibits absorbance in the UV-Visible range and the chosen solvent is transparent in that region.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

This compound (high purity)

-

Organic solvent of interest

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform a series of dilutions to create several standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear in accordance with the Beer-Lambert law.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound as described in the gravimetric method (steps 1 and 2).

-

Withdraw a known volume of the clear, filtered supernatant.

-

Dilute the saturated solution with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Using the equation of the line from the calibration curve, determine the concentration of the diluted solution.

-

Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility of this compound.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

Thermogravimetric Analysis of 4-Butylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butylpyridine and its isomers are heterocyclic aromatic compounds that find applications in various fields, including as intermediates in the synthesis of pharmaceuticals and specialty chemicals. Understanding the thermal stability and decomposition profile of these compounds is crucial for ensuring safety, optimizing reaction conditions, and determining their suitability for applications involving elevated temperatures. Thermogravimetric analysis (TGA) is a fundamental technique for assessing these properties by continuously measuring the mass of a sample as it is subjected to a controlled temperature program. This guide outlines the expected thermal behavior of this compound and provides a comprehensive protocol for its analysis.

Physicochemical Properties of 4-tert-Butylpyridine

While specific data for this compound is scarce, the properties of its isomer, 4-tert-butylpyridine, offer valuable context.

| Property | Value |

| Molecular Formula | C₉H₁₃N |

| Molecular Weight | 135.21 g/mol |

| Boiling Point | 196-197 °C[1][2][3][4] |

| Density | 0.923 g/mL at 25 °C[2][3] |

| Flash Point | 67 °C (closed cup)[2] |

| Appearance | Colorless to light yellow liquid[3] |

Experimental Protocol: Thermogravimetric Analysis

This section details a generalized experimental protocol for conducting TGA on a liquid sample such as this compound.

Objective: To determine the thermal stability, decomposition temperatures, and mass loss characteristics of this compound.

Instrumentation: A standard thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of reaching at least 600°C.

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is of high purity to avoid interference from impurities.

-

Using a micropipette, accurately dispense 5-10 mg of the liquid sample into a clean, tared TGA pan (e.g., alumina or platinum).

-

-

Instrument Setup:

-

Place the sample pan securely on the TGA balance mechanism.

-

Close the furnace and begin purging with an inert gas, typically nitrogen or argon, at a flow rate of 20-50 mL/min. This is crucial to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30°C for 10-15 minutes to ensure thermal stability before heating.

-

Ramp the temperature from 30°C to a final temperature of approximately 600°C. A heating rate of 10°C/min is standard, but may be varied to study kinetic effects.

-

-

Data Collection:

-

Continuously record the sample mass as a function of temperature and time throughout the experiment.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rates of mass loss.

-

Determine the onset temperature of decomposition, which indicates the beginning of significant thermal instability.

-

Caption: Generalized experimental workflow for the thermogravimetric analysis of this compound.

Hypothesized Thermal Decomposition Pathway

The thermal decomposition of pyridine typically proceeds via radical pathways at elevated temperatures. For this compound, the decomposition is likely initiated by the cleavage of the C-C bond between the pyridine ring and the butyl group, as this is expected to be the weakest bond.

The proposed pathway involves the following key steps:

-

Initiation: Homolytic cleavage of the benzylic C-C bond to form a 4-pyridinylmethyl radical and a propyl radical.

-

Propagation: The highly reactive radicals can undergo a variety of subsequent reactions, including hydrogen abstraction, recombination, and fragmentation of the pyridine ring.

-

Termination: Combination of radicals to form stable, non-reactive products.

The primary volatile products from the decomposition of the pyridine ring itself are expected to be hydrogen cyanide (HCN) and acetylene (C₂H₂).

Caption: A simplified, hypothesized thermal decomposition pathway for this compound under inert conditions.

Expected TGA Results and Interpretation

Based on the analysis of similar aromatic and pyridine-based compounds, the TGA of this compound is expected to show a single-step or a multi-step decomposition process.

-

Initial Mass Loss (below boiling point): A slight mass loss may be observed before the main decomposition, corresponding to the volatilization of the sample. The boiling point of 4-tert-butylpyridine is 196-197°C.

-

Main Decomposition: A significant mass loss is anticipated at temperatures above 200°C, corresponding to the cleavage of the butyl group and subsequent fragmentation of the pyridine ring.

-

Char Residue: Depending on the experimental conditions, a certain amount of char residue may remain at the end of the experiment, which is common for aromatic compounds.

Hypothetical TGA Data Summary:

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 30 - 200 | ~5-10% | Volatilization |

| 200 - 450 | ~80-90% | Decomposition of butyl group and pyridine ring |

| > 450 | < 5% | Residual Char |

Note: The temperature ranges and mass loss percentages are hypothetical and need to be confirmed by experimental TGA.

Conclusion

This technical guide provides a foundational understanding of the likely thermal behavior of this compound and a detailed methodology for its investigation using thermogravimetric analysis. While specific experimental data is currently lacking in the public domain, the information presented here, based on the properties of closely related compounds and general chemical principles, offers a valuable starting point for researchers. Experimental validation of the thermal stability and decomposition pathways of this compound is essential for its safe and effective use in scientific and industrial applications. Such studies would be a valuable contribution to the chemical literature.

References

Methodological & Application

The Multifaceted Role of 4-tert-Butylpyridine in Enhancing Perovskite Solar Cell Performance and Stability

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the optimization of perovskite solar cells (PSCs) is a critical area of investigation. Among the various additives used to enhance PSC performance, 4-tert-butylpyridine (4-tBP) has emerged as a key molecule with a multifaceted role. This document provides a detailed overview of the applications of 4-tBP in PSCs, experimental protocols for its use, and a summary of its quantitative effects on device performance.

Introduction to 4-tert-Butylpyridine in Perovskite Solar Cells

4-tert-Butylpyridine (4-tBP) is a volatile organic compound widely utilized as an additive in the hole transport layer (HTL) of n-i-p perovskite solar cells, and in some cases, directly influences the perovskite layer formation. Its primary functions include acting as a morphology controller for the HTL, suppressing charge recombination, and improving the crystallinity of the perovskite film.[1][2][3] While traditionally used in dye-sensitized solar cells, its role in PSCs is more complex due to the interaction with the perovksite capping layer.[1][4]

The inclusion of 4-tBP generally leads to significant improvements in power conversion efficiency (PCE), open-circuit voltage (Voc), and fill factor (FF).[2][3] However, its volatility and potential negative impact on long-term thermal stability are important considerations in device fabrication and optimization.[5][6]

Key Applications and Mechanisms of Action

The influence of 4-tBP on perovskite solar cell performance can be attributed to several key mechanisms:

-

HTL Morphology Control: 4-tBP improves the uniformity of the hole transport layer, typically composed of Spiro-OMeTAD, by preventing the aggregation of lithium salt (LiTFSI) additives.[1][4] This leads to a more homogeneous film with fewer pits and pinholes, ensuring better contact with the perovskite layer and reducing shunt pathways.[1][4] The evaporation of 4-tBP over time can, however, lead to morphological changes and degradation of the HTL.[1]

-

Charge Recombination Inhibition: Similar to its role in dye-sensitized solar cells, 4-tBP is believed to suppress charge recombination at the perovskite/HTL interface.[3][7] This leads to an increase in the open-circuit voltage (Voc) and overall device efficiency.

-

Perovskite Film Quality Enhancement: When used as an additive in the perovskite precursor solution or in the antisolvent during fabrication, 4-tBP can improve the crystallinity and orientation of the perovskite film.[2][8] This results in reduced defect densities and enhanced charge carrier transport.

-

Surface Passivation: An excess amount of 4-tBP can passivate surface defects on the perovskite film, leading to a significant increase in the open-circuit voltage.[9] However, this can have a trade-off with the operational stability of the device under continuous illumination.[9]

-

P-doping of the Perovskite Layer: Some studies suggest that 4-tBP can act as a p-dopant for the perovskite layer, which enhances the hole extraction and transport properties at the perovskite/HTL interface.[10]

Quantitative Data on Performance Enhancement

The addition of 4-tBP has been shown to significantly improve the key performance metrics of perovskite solar cells. The following tables summarize the quantitative data from various studies.

Table 1: Effect of 4-tBP on CH₃NH₃PbI₃-based Perovskite Solar Cells (Two-Step Route)

| Additive | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Enhancement in PCE (%) |

| Without 4-tBP | 6.71 | - | - | - | - |

| With 4-tBP | 10.62 | - | - | - | 58 |

Data sourced from Shi, Y. et al., J. Mater. Chem. A, 3, 22191-22198 (2015).[2][3]

Table 2: Effect of 4-tBP on CH₃NH₃PbI₃₋ₓClₓ-based Planar Perovskite Solar Cells (One-Step Route)

| Additive | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Enhancement in PCE (%) |

| Without 4-tBP | 11.11 | - | - | - | - |

| With 4-tBP | 15.01 | - | - | - | 35 |

Data sourced from Shi, Y. et al., J. Mater. Chem. A, 3, 22191-22198 (2015).[2]

Table 3: Effect of Li-TFSI/4-tBP Additives in Poly-3-hexylthiophene (P3HT) HTM for CH₃NH₃PbI₃ Perovskite Solar Cells

| Additive | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Enhancement in PCE (%) |

| Without Additives | 5.7 | - | - | - | - |

| With Li-TFSI/4-tBP | 13.7 | - | - | - | 130 |

Data sourced from Heo, J-H. et al., Phys. Status Solidi RRL 8, No. 10, 816–821 (2014).[3]

Table 4: Effect of 4-tBP Passivation on Perovskite Solar Cells

| Treatment | PCE (%) | Voc (V) |

| Control | < 20% | < 1.20 V |

| With 4-tBP Passivation | > 20% | > 1.20 V |

Data sourced from an article on unintentional passivation by 4-tBP.[9]

Table 5: Effect of Cu₂O-Doped 4-tBP in Spiro-OMeTAD HTL

| HTM Composition | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |

| Original HTM (without Cu₂O) | 12.25 | 1.033 | 21.8 | 63.9 |

| HTM with 0.4 wt% Cu₂O in 4-tBP | 14.7 | 1.057 | 22.6 | 75.9 |

Data sourced from a study on Cu₂O-doped 4-tBP in Spiro-OMeTAD.[11]

Experimental Protocols

The following are detailed protocols for the application of 4-tBP in perovskite solar cell fabrication, synthesized from multiple research articles.

Protocol 1: Incorporation of 4-tBP into the Spiro-OMeTAD Hole Transport Layer

This is the most common application of 4-tBP in n-i-p PSCs.

Materials:

-

Spiro-OMeTAD

-

Chlorobenzene (anhydrous)

-

Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) solution (e.g., 520 mg/mL in acetonitrile)

-

4-tert-Butylpyridine (4-tBP)

Procedure:

-

Prepare the Spiro-OMeTAD solution: Dissolve Spiro-OMeTAD in chlorobenzene to a typical concentration of 70-100 mg/mL.

-

Add Li-TFSI: To the Spiro-OMeTAD solution, add the Li-TFSI solution. A common ratio is to add 17.5 µL of the Li-TFSI solution for every 1 mL of the Spiro-OMeTAD solution.

-

Add 4-tBP: Add 4-tBP to the mixture. A typical volumetric ratio is to add 28.8 µL of 4-tBP for every 1 mL of the Spiro-OMeTAD solution. The 4-tBP helps to dissolve the Li-TFSI and prevent its aggregation.[1][10]

-

Deposition: Spin-coat the final HTL solution onto the perovskite layer. A typical spin-coating program is 4000 rpm for 30 seconds.

-

Annealing: Anneal the substrate at a specified temperature (e.g., 85°C) for a short duration (e.g., 5-10 minutes) in a dry air or nitrogen atmosphere.

Protocol 2: Use of 4-tBP as an Additive in the Perovskite Precursor (One-Step Method)

This method aims to improve the crystallinity of the perovskite film.

Materials:

-

Lead iodide (PbI₂)

-

Methylammonium iodide (MAI) or a mixed-cation precursor

-

Dimethylformamide (DMF) and/or Dimethyl sulfoxide (DMSO) as solvents

-

4-tert-Butylpyridine (4-tBP)

Procedure:

-

Prepare the perovskite precursor solution: Dissolve the lead halide and organic halide salts in the chosen solvent system (e.g., DMF:DMSO 4:1 v/v).

-

Add 4-tBP: Introduce a specific volume of 4-tBP into the precursor solution. The optimal concentration needs to be determined experimentally, but a starting point could be in the range of 1-5% by volume.

-

Deposition: Spin-coat the perovskite precursor solution onto the substrate (e.g., FTO/c-TiO₂/m-TiO₂).

-

Annealing: Anneal the film at a temperature typically between 100°C and 150°C to induce crystallization.

Protocol 3: Incorporation of 4-tBP into the Antisolvent

This technique can lead to the formation of high-quality perovskite films with larger grains and fewer defects.[8]

Materials:

-

Perovskite precursor solution (as in Protocol 2)

-

Antisolvent (e.g., chlorobenzene, toluene)

-

4-tert-Butylpyridine (4-tBP)

Procedure:

-

Prepare the 4-tBP-containing antisolvent: Add a specific volume of 4-tBP to the antisolvent. The concentration is a critical parameter to optimize.

-

Perovskite Deposition:

-

Spin-coat the perovskite precursor solution onto the substrate.

-

During the spin-coating process, at a specific time (e.g., after 5-10 seconds), dispense a controlled volume of the 4-tBP-containing antisolvent onto the spinning substrate. This induces rapid nucleation and growth of the perovskite crystals.

-

-

Annealing: Anneal the substrate at the appropriate temperature to complete the perovskite film formation.

Visualizations

Experimental Workflow for PSC Fabrication with 4-tBP in HTL

Caption: Workflow for fabricating a perovskite solar cell using 4-tBP as an additive in the hole transport layer.

Logical Relationship of 4-tBP's Multifunctional Role

Caption: The interconnected mechanisms by which 4-tBP enhances perovskite solar cell performance.

Stability Considerations

While 4-tBP offers significant advantages, its impact on device stability is a double-edged sword. The hydrophobic nature of 4-tBP can initially protect the perovskite layer from moisture.[10] However, its high volatility is a major concern. The gradual evaporation of 4-tBP from the HTL can lead to morphological degradation, including the formation of voids and the aggregation of Li-TFSI, which is hygroscopic and can attract moisture, ultimately causing device failure.[1][12] Some studies have shown that removing 4-tBP after film formation can improve the thermal stability of the devices.[5][13] Therefore, strategies to mitigate the negative effects of 4-tBP evaporation, such as using less volatile additives or post-treatment steps, are crucial for achieving long-term operational stability.

Conclusion

4-tert-Butylpyridine is a critical additive in the fabrication of high-performance perovskite solar cells. Its primary roles as an HTL morphology controller, charge recombination suppressor, and perovskite crystallinity enhancer contribute to significant improvements in power conversion efficiency. The provided protocols offer a starting point for researchers to incorporate 4-tBP into their fabrication processes. However, careful optimization of its concentration and consideration of its impact on long-term stability are essential for developing commercially viable perovskite solar cell technology. Further research into less volatile and more stable additives that can replicate the beneficial functions of 4-tBP is a promising avenue for future advancements in the field.

References

- 1. smeng.ucsd.edu [smeng.ucsd.edu]

- 2. Effects of 4-tert-butylpyridine on perovskite formation and performance of solution-processed perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 3. ossila.com [ossila.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 4-tert-Butylpyridine: Applications in ssDSSC Interface Tuning and PSC Efficiency/Stability_Chemicalbook [chemicalbook.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

- 11. Harnessing Cu2O-Doped 4-tert-Butylpyridine in Spiro-OMeTAD: Study on Improved Performance and Longevity of Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of 4-tert-Butylpyridine as a Hole Transport Layer Morphological Controller in Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

Application Notes and Protocols: 4-Butylpyridine as an Additive in Dye-Sensitized Solar Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Butylpyridine (4-BP), also commonly referred to as 4-tert-butylpyridine (TBP), as a critical additive in the electrolyte of dye-sensitized solar cells (DSSCs). The inclusion of 4-BP is a well-established method to enhance the performance of DSSCs, primarily by increasing the open-circuit voltage (Voc).

Mechanism of Action

This compound plays a pivotal role in improving DSSC efficiency through several key mechanisms.[1][2][3] Primarily, it adsorbs onto the surface of the titanium dioxide (TiO₂) photoanode.[4][5] This surface adsorption has two major consequences:

-

Shifting of the TiO₂ Conduction Band: The adsorbed 4-BP molecules create a dipole moment on the TiO₂ surface, which leads to an upward (negative) shift in the conduction band energy level.[3][4][6] This shift increases the potential difference between the semiconductor's Fermi level and the redox potential of the electrolyte, resulting in a higher open-circuit voltage (Voc).[2][4]

-

Suppression of Charge Recombination: 4-BP molecules on the TiO₂ surface act as a blocking layer, physically hindering the approach of triiodide ions (I₃⁻) from the electrolyte to the semiconductor surface.[1][6][7] This suppression of the back-electron transfer reaction, where injected electrons in the TiO₂ conduction band recombine with the electrolyte, leads to a longer electron lifetime and contributes to the increase in Voc.[1]

Data Presentation: Performance Enhancement with this compound

The addition of this compound to the DSSC electrolyte has a significant and quantifiable impact on its photovoltaic performance parameters. The table below summarizes typical results from studies investigating the effect of 4-BP concentration.

| Additive Concentration | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) | Power Conversion Efficiency (η) (%) | Reference |

| 0 M | 0.615 | - | - | 5.15 | [4][8] |

| 0.4 M | 0.709 | 17.22 | - | 7.94 | [8] |

| 0.5 M | Increased by 0.260 V | Not much affected or slightly decreased | - | - | [1][2] |

| 3 wt% | - | - | - | 8.11 | [4] |

| 7 wt% | 0.750 | - | - | - | [4] |

| 2.0 M (in SnO₂ based DSSC) | Increased by 26% | Not much affected | - | Increased by 33% | [3][7] |

Note: The performance of DSSCs can vary based on the specific dye, electrolyte composition, semiconductor material, and fabrication conditions.

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of this compound into a dye-sensitized solar cell and the subsequent characterization of the device.

Preparation of the Electrolyte Solution with this compound

A common electrolyte for DSSCs is based on an iodide/triiodide (I⁻/I₃⁻) redox couple in an organic solvent.

Materials:

-

Lithium iodide (LiI)

-

Iodine (I₂)

-

This compound (4-BP)

-

Acetonitrile or 3-methoxypropionitrile (as solvent)

-

Magnetic stirrer and stir bar

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of the I⁻/I₃⁻ redox couple. For example, dissolve 0.7 M LiI and 0.05 M I₂ in the chosen solvent.

-

From this stock solution, prepare a series of electrolyte solutions with varying concentrations of 4-BP (e.g., 0 M, 0.1 M, 0.3 M, 0.5 M).

-

To a volumetric flask, add the required volume of the I⁻/I₃⁻ stock solution.

-

Add the calculated amount of this compound to achieve the desired final concentration.

-

Stir the solution thoroughly until the 4-BP is completely dissolved. Store the electrolyte solutions in a dark, airtight container.

Fabrication of the Dye-Sensitized Solar Cell

The assembly of a DSSC involves creating a photoanode, a counter electrode, and sealing them together with the electrolyte in between.

Materials:

-

Fluorine-doped Tin Oxide (FTO) coated glass

-

Titanium dioxide (TiO₂) paste

-

Sensitizing dye solution (e.g., N719 dye)

-

Platinum precursor for the counter electrode

-

Screen printer or doctor blade for TiO₂ deposition

-

Furnace for sintering

-

Prepared electrolyte with 4-BP

-

Sealing material (e.g., Surlyn)

-

Microscope slides and binder clips

Procedure:

-

Photoanode Preparation:

-

Clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, and ethanol.

-

Deposit a thin layer of TiO₂ paste onto the conductive side of the FTO glass using a screen printer or doctor blade.

-

Sinter the TiO₂-coated FTO glass in a furnace at high temperatures (e.g., 500°C) to create a porous, crystalline structure.

-

After cooling, immerse the TiO₂ photoanode in a solution of the sensitizing dye for several hours to allow for dye adsorption.

-

-

Counter Electrode Preparation:

-

Clean another FTO glass substrate.

-

Deposit a thin layer of a platinum catalyst onto the conductive side of the FTO glass. This can be done by methods such as sputtering or by applying a solution of a platinum precursor and then heating.

-

-

Cell Assembly:

-

Place a thin frame of the sealing material around the TiO₂ layer on the photoanode.

-

Place the platinum-coated counter electrode on top of the photoanode, with the conductive sides facing each other.

-